

# Application Notes and Protocols for CT-0508 in HER2 Overexpressing Tumors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **CT-08**

Cat. No.: **B15599432**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial protocol for CT-0508, a first-in-class chimeric antigen receptor macrophage (CAR-M) therapy for HER2 overexpressing solid tumors. The information is compiled from publicly available clinical trial data and publications.

## Introduction

CT-0508 is an investigational cell therapy product composed of autologous monocyte-derived macrophages engineered to express an anti-HER2 chimeric antigen receptor (CAR).<sup>[1]</sup> This therapy is being evaluated in a Phase 1, first-in-human clinical trial (NCT04660929) for the treatment of patients with recurrent or metastatic solid tumors that overexpress HER2.<sup>[2][3]</sup> Preclinical studies have demonstrated that CT-0508 can induce targeted phagocytosis of cancer cells, remodel the tumor microenvironment (TME), and activate an anti-tumor T-cell response.<sup>[4]</sup>

## Mechanism of Action

CT-0508 utilizes the innate phagocytic capabilities of macrophages and redirects them specifically against HER2-expressing tumor cells. The proposed mechanism of action involves several key steps:

- Target Recognition and Phagocytosis: The anti-HER2 CAR on the surface of the macrophages binds to the HER2 protein on tumor cells, triggering phagocytosis and subsequent destruction of the cancer cells.[4]
- Antigen Presentation and T-Cell Activation: Following phagocytosis, the CAR-M processes and presents tumor-associated antigens to T-cells, leading to the activation and expansion of tumor-reactive T-cells.[4] This can result in "epitope spreading," where the immune system learns to recognize and attack other tumor antigens, not just HER2.
- Tumor Microenvironment Remodeling: CT-0508 cells are designed to adopt a pro-inflammatory M1 phenotype, which can help to overcome the immunosuppressive nature of the solid tumor microenvironment.[1] This includes the secretion of pro-inflammatory cytokines and chemokines that attract other immune cells to the tumor site.[1]

## Quantitative Data Summary

The following tables summarize the key quantitative data from the CT-0508 Phase 1 clinical trial.

**Table 1: Patient Demographics and Baseline Characteristics**

| Characteristic                        | Value             |
|---------------------------------------|-------------------|
| Number of Patients (Group 1 + 2)      | 14                |
| Median Age (years)                    | 58 (range, 45-81) |
| Sex (Female)                          | 71.4%             |
| ECOG Performance Status 0             | 64.3%             |
| HER2 Overexpression (IHC 3+)          | 64.3%             |
| Microsatellite Stable/Instability-Low | 92.9%             |
| Low Tumor Mutational Burden           | 78.6%             |
| Prior Radiotherapy                    | 64.3%             |

Source:[2][3]

**Table 2: Treatment Regimen**

| Cohort/Group              | Dosing Schedule                      | Total Cells Administered                                                                     |
|---------------------------|--------------------------------------|----------------------------------------------------------------------------------------------|
| Group 1                   | Fractionated dose on Day 1, 3, and 5 | Up to $5 \times 10^9$ total cells                                                            |
| Group 2                   | Single bolus dose on Day 1           | Up to $5 \times 10^9$ total cells                                                            |
| Cohort 3                  | Day 1 and Day 3                      | Up to 2.5 billion cells on each day                                                          |
| Cohort 4                  | Single dose on Day 1                 | Up to 5 billion cells                                                                        |
| 89[Zr] Radiolabeled Group | Single IV dose on Day 1              | Up to 500 million 89[Zr] radiolabeled CT-0508 and up to 4.5 billion non-radiolabeled CT-0508 |

Source:[2][5]

**Table 3: Preliminary Efficacy Results**

| Outcome                              | Result                                            |
|--------------------------------------|---------------------------------------------------|
| Best Overall Response                | Stable Disease in 28.6% of patients (4 out of 14) |
| HER2 3+ Patients with Stable Disease | 44% (4 out of 9)                                  |
| HER2 2+ Patients with Stable Disease | 0% (0 out of 5)                                   |

Source:[2][6]

**Table 4: Treatment-Related Adverse Events (Most Common)**

| Adverse Event                   | Grade     | Frequency              |
|---------------------------------|-----------|------------------------|
| Cytokine Release Syndrome (CRS) | Grade 1-2 | Occurred in 9 patients |
| Infusion-Related Reactions      | Grade 1-2 | N/A                    |
| Decreased Lymphocyte Count      | Grade 1-2 | N/A                    |

Note: No dose-limiting toxicities, Grade  $\geq 3$  CRS, or immune effector cell-associated neurotoxicity syndrome (ICANS) were observed.[2][6]

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the CT-0508 clinical trial protocol.

### CT-0508 Manufacturing Protocol

This protocol outlines the general steps for the ex vivo manufacturing of autologous CT-0508 CAR-macrophages.

- Monocyte Collection:
  - Patient's peripheral blood mononuclear cells (PBMCs) are collected via leukapheresis.
  - Monocytes are isolated from the apheresis product.[7]
- Macrophage Differentiation:
  - Isolated monocytes are cultured ex vivo under specific conditions to differentiate into macrophages.[7]
- CAR Transduction:
  - Differentiated macrophages are transduced with a chimeric adenoviral vector (Ad5f35) encoding the anti-HER2 chimeric antigen receptor.[1]
- Harvesting and Formulation:

- The engineered CAR-macrophages (CT-0508) are harvested.
- The final product is formulated for intravenous administration.
- Quality Control:
  - The final CT-0508 product is assessed for viability, purity, and CAR expression before release.[\[8\]](#)

## Correlative Studies Protocols

Serial blood samples and tumor biopsies are collected before and after CT-0508 infusion to assess the mechanism of action and identify potential biomarkers.[\[7\]](#)

- Pharmacokinetics:
  - The presence and persistence of CT-0508 in peripheral blood and the tumor microenvironment are monitored.[\[7\]](#)
- Immunophenotyping:
  - Changes in immune cell populations in the blood and tumor are analyzed using techniques such as flow cytometry.
- T-Cell Receptor (TCR) Sequencing:
  - TCR sequencing is performed on T-cells from the blood and tumor to assess for clonal expansion of tumor-reactive T-cells.[\[7\]](#)
- Single-Cell RNA Sequencing (scRNA-seq):
  - scRNA-seq is used to analyze the gene expression profiles of individual cells within the tumor microenvironment to understand the impact of CT-0508 on various cell types.
- Cytokine Analysis:
  - Levels of various cytokines and chemokines in the blood are measured to assess the systemic immune response to CT-0508 infusion.

## Visualizations

### HER2 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by HER2 in cancer cells, leading to cell proliferation, survival, and invasion.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jitc.bmj.com](http://jitc.bmj.com) [jitc.bmj.com]
- 2. [onclive.com](http://onclive.com) [onclive.com]
- 3. [onclive.com](http://onclive.com) [onclive.com]
- 4. [carismatx.com](http://carismatx.com) [carismatx.com]
- 5. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 6. CAR-macrophage therapy for HER2-overexpressing advanced solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [ascopubs.org](http://ascopubs.org) [ascopubs.org]
- 8. Carisma Therapeutics Presents Data from Phase I Clinical Trial of CT-0508, A HER2 Targeted CAR-Macrophage [prnewswire.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CT-0508 in HER2 Overexpressing Tumors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15599432#ct-0508-clinical-trial-protocol-for-her2-overexpressing-tumors>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)